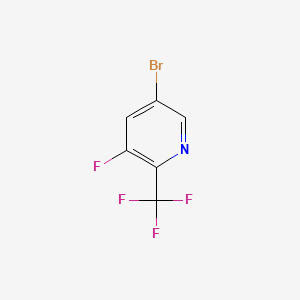

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJKTSNQGVERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716747 | |

| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262412-30-5 | |

| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Trifluoromethylation of Pyridine Precursors

A common synthetic route involves the introduction of the trifluoromethyl (-CF₃) group onto a suitably substituted pyridine ring. This can be achieved via:

- Palladium-catalyzed trifluoromethylation using trifluoromethyl copper reagents under controlled temperatures (80–100°C) in anhydrous solvents such as DMF.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine and fluorine substituents at specific positions before or after trifluoromethylation.

Halogenation and Fluorination Strategies

- Selective bromination at the 5-position of the pyridine ring is often performed on aminopyridine or nitropyridine precursors.

- Fluorination is introduced via improved Sandmeyer-type reactions (Blaz-Schiemann reaction), where amino groups are converted to diazonium salts and subsequently replaced by fluorine under mild conditions.

- Denitrification steps may be involved when starting from nitropyridine derivatives to facilitate fluorination.

Detailed Preparation Method from Patent CN102898358A

This patent outlines an industrially scalable method with the following features:

- Starting Materials: Aminopyridine or nitropyridine derivatives.

- Key Reactions: Bromination, fluorination via improved Blaz-Schiemann reaction, denitrification.

- Reaction Conditions: Mostly carried out at room temperature or mild conditions to reduce energy consumption.

- Solvent Optimization: Selection of solvents and reaction conditions is optimized to maximize yield and minimize side reactions.

- Advantages: Higher yields than traditional methods, simpler execution, and suitability for large-scale production.

Synthetic Route Example

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | 3-Amino-2-(trifluoromethyl)pyridine | Bromine source, mild conditions | 5-Bromo-3-amino-2-(trifluoromethyl)pyridine | 85-90 | Selective bromination at C5 |

| 2 | Diazotization & Fluorination (Blaz-Schiemann) | 5-Bromo-3-amino-2-(trifluoromethyl)pyridine | NaNO₂, HCl, NaBF₄, 0–5°C, then warming | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | 75-80 | Mild conditions reduce side reactions |

| 3 | Purification | Crude product | Column chromatography (hexane/ethyl acetate) | Pure target compound | >98 | Confirmed by HPLC and NMR |

Reaction Mechanism Insights

- The Blaz-Schiemann reaction involves conversion of the amino group to a diazonium salt intermediate, which upon thermal decomposition in the presence of tetrafluoroborate ion, substitutes the diazonium group with fluorine.

- Bromination is directed by the electron-withdrawing trifluoromethyl group, favoring substitution at the 5-position.

- The trifluoromethyl group is introduced either prior to halogenation or via trifluoromethylation of a halogenated pyridine precursor.

Optimization and Scale-Up Considerations

- Temperature Control: Maintaining low temperatures (0–5°C) during diazotization minimizes side reactions.

- Solvent Choice: Use of chloroform or other chlorinated solvents for diazonium salt decomposition improves yields.

- Reaction Time: Optimized to balance conversion and minimize degradation.

- Atmosphere: Inert atmosphere (N₂ or Ar) reduces oxidative side reactions.

- Purification: Simulated moving bed chromatography or standard column chromatography with UV/Vis and ELSD detection ensures high purity.

Analytical Characterization Supporting Preparation

| Technique | Purpose | Key Findings |

|---|---|---|

| High-Resolution LC-MS (ESI+) | Confirm molecular mass (243.98 g/mol) | Matches theoretical mass of target compound |

| ^19F NMR | Detect fluorinated groups | Signals at δ -60 to -70 ppm for CF₃ group |

| Reverse-phase HPLC | Purity analysis | Purity >98% achieved after purification |

| IR Spectroscopy | Functional group confirmation | Characteristic C–F and C–Br stretching bands |

Research Findings and Comparative Analysis

- The improved Blaz-Schiemann fluorination method significantly reduces harsh reaction conditions compared to classical fluorination, leading to higher yields and fewer side products.

- Bromination selectivity is enhanced by the trifluoromethyl substituent's electron-withdrawing effect.

- The synthetic route is amenable to industrial scale-up due to mild reaction conditions and solvent optimization.

- Stability studies indicate the compound is stable under neutral to slightly acidic conditions but may degrade via hydrolytic defluorination under alkaline or UV-exposed conditions, emphasizing the need for proper storage.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Trifluoromethylation + Halogenation | Pyridine derivatives | Pd-catalysis, trifluoromethyl copper, bromine reagents | High selectivity, modular | Requires expensive catalysts |

| Improved Blaz-Schiemann Fluorination | Aminopyridine or nitropyridine | NaNO₂, HCl, NaBF₄, low temperature | Mild conditions, scalable | Multi-step, diazonium handling |

| Cross-coupling (Suzuki-Miyaura) | Halogenated pyridines | Pd catalysts, boronic acids | Versatile, regioselective | Catalyst cost, sensitive to moisture |

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, which can improve drug efficacy.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes related to inflammation, suggesting potential therapeutic applications in treating inflammatory conditions.

Biological Studies

The compound's ability to interact with biological macromolecules makes it valuable in biological research. It has been shown to influence cellular processes such as gene expression and enzyme activity.

Biological Activity:

- Enzyme Inhibition : It can inhibit cytochrome P450 enzymes, affecting drug metabolism.

- Gene Expression Modulation : Alters the expression of genes involved in oxidative stress response.

Case Study:

Research indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation in cancer cell lines, with IC50 values ranging from 10 to 30 µM.

Material Science

In material science, this compound is employed in developing organic semiconductors and coatings due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly valuable in drug design, as it can improve the bioavailability of pharmaceuticals . The bromine and fluorine atoms can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Halogenated pyridines with trifluoromethyl groups are critical in medicinal chemistry due to their electronic and steric effects. Below is a detailed comparison of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with structurally related derivatives:

Table 1: Structural and Physical Properties

Key Comparisons

Reactivity Differences

- Halogen vs. Methoxy Substituents : The methoxy group in 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine increases solubility in polar solvents compared to the fluoro or chloro analogs, making it preferable for aqueous-phase reactions . In contrast, the bromo and chloro substituents in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .

- Positional Isomerism : 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine shares the same molecular formula as the target compound but differs in substituent positions. This alters regioselectivity in reactions; for example, bromine at the 3-position may deactivate the ring differently, affecting catalytic cross-coupling efficiency.

Thermal and Physical Properties

- The target compound’s solid state contrasts with 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine, which is likely a liquid at room temperature due to lower symmetry and weaker intermolecular forces .

- 5-Bromo-2-fluoropyridine has a lower molecular weight (175.99 g/mol) and boiling point (162–164°C), reflecting reduced steric hindrance and van der Waals interactions compared to trifluoromethyl-containing analogs .

Applications in Drug Discovery

- The trifluoromethyl group in the target compound and its analogs improves lipid solubility and resistance to oxidative metabolism, a key feature in kinase inhibitor design .

- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine’s methoxy group may engage in hydrogen bonding with biological targets, enhancing binding affinity in CNS drugs .

Safety and Handling

- 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine’s safety data sheet (SDS) highlights respiratory irritation risks, requiring ventilation and PPE during handling . Similar precautions apply to the target compound due to shared halogenated reactivity .

Actividad Biológica

5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a compound of interest due to its significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

This compound is a pyridine derivative characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The synthesis typically involves halogenation processes, where various reagents are utilized to introduce the bromine and fluorine substituents into the pyridine ring.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. This inhibition occurs through binding to the active sites of these enzymes, preventing substrate access and catalytic activity.

- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis. This modulation suggests potential therapeutic effects in conditions characterized by oxidative stress or abnormal cell death pathways.

- Cell Signaling Pathways : The compound interacts with various cellular signaling pathways, impacting processes such as apoptosis and cellular metabolism. Its ability to alter signaling cascades positions it as a candidate for further therapeutic exploration .

Enzyme Interaction Studies

Research has indicated that this compound exhibits strong binding affinity for cytochrome P450 enzymes. For instance, studies demonstrated that the compound effectively inhibits CYP1A2 and CYP2D6 isoforms, which are critical for drug metabolism. In vitro assays revealed that at concentrations as low as 10 µM, significant inhibition was observed, indicating its potency as an enzyme inhibitor.

Cellular Effects

In cellular models, this compound has shown promising results in altering the expression of genes associated with stress responses. For example, exposure to this compound led to upregulation of genes involved in antioxidant defense mechanisms in hepatocyte cell lines, suggesting its potential role in protecting against oxidative damage .

Comparative Analysis with Similar Compounds

A comparative study was conducted with other trifluoromethyl-substituted pyridines to evaluate their biological activities. The results indicated that this compound exhibited superior inhibitory effects on specific cancer cell lines compared to its analogs. This highlights its unique structural attributes that may enhance its biological efficacy .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Strong inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2D6) |

| Gene Expression Modulation | Alters expression of genes related to oxidative stress and apoptosis |

| Cellular Signaling | Influences signaling pathways involved in cell survival and metabolism |

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines |

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, and how do reaction conditions impact yield?

The compound is typically synthesized via copper(I)-catalyzed trifluoromethylation of 5-bromo-3-fluoro-2-iodopyridine using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. Key variables include temperature (60–70°C), inert atmosphere, and stoichiometric ratios (e.g., 7 equivalents of CuI). Yields vary significantly (21–82%) depending on reaction time, solvent volume, and purification methods. For example, extended reaction times (12 hours vs. overnight) and smaller solvent volumes (20 mL vs. 100 mL DMF) correlate with lower yields due to side reactions or incomplete conversion .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight ([M+H]⁺ = 244) and purity .

- NMR (¹H/¹³C/¹⁹F): Critical for structural elucidation, particularly to distinguish fluorine and trifluoromethyl group environments.

- Elemental Analysis: Validates empirical formula (C₆H₂BrF₄N) and purity (>95% as per commercial standards) .

Q. What safety protocols are essential for handling this compound?

The compound is classified under UN2811 (6.1/PG3) and requires:

- PPE: Gloves, lab coat, and eye protection to prevent skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- Storage: Inert atmosphere, cool (2–8°C), and dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be improved in copper-mediated trifluoromethylation?

Low yields (e.g., 21%) often stem from competing side reactions or inefficient catalyst activation. Strategies include:

- Catalyst Optimization: Testing alternative ligands (e.g., phenanthroline) to enhance CuI activity.

- Solvent Screening: Replacing DMF with less polar solvents (e.g., THF) to reduce byproduct formation.

- Stepwise Purification: Combining column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and recrystallization .

Q. What mechanistic insights explain contradictions in trifluoromethylation efficiency under similar conditions?

Discrepancies in yields (e.g., 82% vs. 21%) may arise from:

Q. How can computational modeling predict reactivity in further functionalization reactions?

Density Functional Theory (DFT) simulations can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.